Reserpic acid hydrochloride hemihydrate

Description

Historical Context and Derivation from Natural Products

The story of reserpic acid is inseparable from the discovery and investigation of the medicinal properties of the Rauwolfia species of plants.

Reserpine (B192253) was first isolated in 1952 from the roots of Rauwolfia serpentina, a plant with a long history of use in traditional Indian medicine for a variety of ailments, including high blood pressure and mental illness. youtube.com The isolation and subsequent characterization of reserpine marked a pivotal moment in medicine, leading to the development of the first modern drugs for treating hypertension. youtube.com Its sedative and antipsychotic effects also opened new avenues for the treatment of psychiatric conditions like schizophrenia, contributing to the dawn of the psychopharmacological era. slideshare.netslideshare.net The profound physiological effects of reserpine spurred intense scientific inquiry into its mechanism of action and chemical structure, which in turn led to a deeper understanding of neurochemistry.

Reserpic acid is not typically isolated directly from natural sources in significant quantities. Instead, it is most commonly obtained through the chemical breakdown, or hydrolysis, of its more complex parent alkaloid, reserpine. slideshare.net This process involves the cleavage of ester bonds within the reserpine molecule.

Controlled alkaline hydrolysis of reserpine, for instance, using reagents like potassium hydroxide, yields reserpic acid, along with methanol (B129727) and 3,4,5-trimethoxybenzoic acid. scienceopen.com This reaction was fundamental in the original structure elucidation of reserpine, as it allowed chemists to break the complex molecule into smaller, more manageable fragments for analysis. slideshare.net

Another related and important compound is reserpic acid lactone, which can be prepared from reserpine. For example, refluxing reserpine with aluminum isopropoxide in xylene can yield the lactone. rice.edu This lactone can then be hydrolyzed under acidic or basic conditions to produce reserpic acid. nih.govyoutube.com The hydrolysis of lactones, which are cyclic esters, is a standard reaction in organic chemistry that results in a hydroxy acid. nih.govyoutube.com

Table 1: Key Compounds in the Derivation of Reserpic Acid

| Compound Name | Molecular Formula | Role |

| Reserpine | C₃₃H₄₀N₂O₉ | Precursor for reserpic acid production. nih.gov |

| Reserpic Acid | C₂₂H₂₈N₂O₅ | The primary product of reserpine hydrolysis. |

| Methanol | CH₄O | A byproduct of reserpine hydrolysis. scienceopen.com |

| 3,4,5-Trimethoxybenzoic Acid | C₁₀H₁₂O₅ | A byproduct of reserpine hydrolysis. scienceopen.com |

| Reserpic Acid Lactone | C₂₂H₂₆N₂O₄ | An intermediate that can be hydrolyzed to reserpic acid. rice.edu |

Structural Framework of Reserpic Acid: A Yohimban (B1201205) Alkaloid

The chemical architecture of reserpic acid places it within the yohimban class of indole (B1671886) alkaloids. This classification is based on its core pentacyclic (five-ring) structure. The yohimban skeleton is a complex arrangement of atoms that provides the foundation for a wide variety of biologically active compounds.

The structure of reserpic acid is characterized by a complex stereochemistry, with multiple chiral centers that define its three-dimensional shape. slideshare.net The specific arrangement of these centers is crucial to its chemical properties and those of its derivatives. The yohimbine (B192690) alkaloids can be divided into four subfamilies based on the stereochemical arrangement at key ring junctions: normal, pseudo, allo, and epiallo. slideshare.net These subtle differences in stereochemistry can lead to significant variations in the biological activity of the resulting compounds. slideshare.net

Table 2: Properties of Reserpic Acid and its Hydrochloride Hemihydrate

| Property | Reserpic Acid | Reserpic Acid Hydrochloride Hemihydrate |

| Molecular Formula | C₂₂H₂₈N₂O₅ | C₂₂H₂₈N₂O₅·HCl·½H₂O |

| Molecular Weight | 400.47 g/mol | 445.94 g/mol |

| Appearance | Crystals from methanol | Crystals |

| Melting Point | 241-243 °C | 257-259 °C |

| Data sourced from |

Academic Research Trajectories and Future Prospects

While reserpine itself has seen a decline in clinical use due to the development of newer drugs with more favorable side effect profiles, its derivative, reserpic acid, continues to be a valuable tool in academic and industrial research. Its primary role in modern science is as a versatile chemical scaffold for the synthesis of new and potentially therapeutic molecules.

Detailed research has shown that reserpic acid and its lactone can serve as starting materials for the semi-synthesis of other rare or difficult-to-obtain alkaloids. A notable example is the synthesis of deserpidine, another Rauwolfia alkaloid, from reserpic acid lactone. rice.edu This process involves a series of chemical transformations, including demethylation and re-esterification, to modify the reserpic acid framework into the target molecule. rice.edu

The future of reserpic acid research likely lies in its continued use as a chiral building block. The complex, stereochemically rich yohimban skeleton provides a unique starting point for the development of novel compounds. slideshare.net In the broader field of drug discovery, there is a growing interest in using natural product scaffolds as the basis for creating libraries of new compounds for biological screening. scienceopen.com The intricate and rigid structure of reserpic acid makes it an attractive candidate for such endeavors. By chemically modifying the functional groups on the reserpic acid molecule, chemists can generate a diverse range of derivatives with potentially new and interesting biological activities. This approach allows researchers to explore the chemical space around a known bioactive scaffold, which can be a more efficient strategy for drug discovery than starting from simple, linear molecules.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6105-91-5 |

|---|---|

Molecular Formula |

C44H60Cl2N4O11 |

Molecular Weight |

891.9 g/mol |

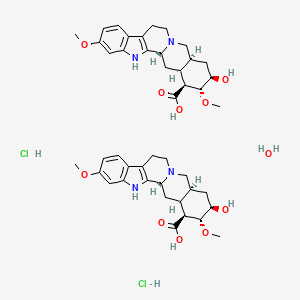

IUPAC Name |

(1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrate;dihydrochloride |

InChI |

InChI=1S/2C22H28N2O5.2ClH.H2O/c2*1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12;;;/h2*3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27);2*1H;1H2/t2*11-,15+,17-,18-,19+,21+;;;/m11.../s1 |

InChI Key |

LMWCWTONZRYETP-YATYINEESA-N |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O.CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O.O.Cl.Cl |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O.COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O.O.Cl.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Reserpic Acid and Its Hydrochloride Hemihydrate

Strategies for Total Synthesis of the Reserpic Acid Core

The total synthesis of the reserpic acid core presents a formidable challenge due to its pentacyclic structure and six stereocenters, five of which are contiguously located on Ring E. msu.eduyoutube.com

Retrosynthetic Analysis and Planning

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgslideshare.net This method is crucial for planning the synthesis of complex molecules like reserpic acid. wikipedia.org A common strategy for reserpine (B192253) and its derivatives involves the late-stage generation of the C-ring, focusing initially on the stereochemically dense D/E ring system. nih.govudel.edu

One approach envisions disconnecting the molecule into two main fragments: a 6-methoxytryptamine-derived dihydro-β-carboline and a highly functionalized enone. nih.gov This strategy aims to control the critical C3 stereocenter through a stereoselective reaction. nih.gov The power of retrosynthesis lies in its ability to reveal multiple synthetic pathways, allowing for a logical comparison and selection of the most efficient route. wikipedia.org

Development of Key Stereoselective Transformations

The creation of the multiple stereocenters in reserpic acid with the correct relative and absolute configurations is a central challenge. biorxiv.orgnih.gov Researchers have developed various stereoselective transformations to address this.

A notable example is the use of a chiral catalyst-controlled formal aza-Diels–Alder (FADA) reaction. nih.gov This reaction, between a 6-methoxytryptamine-derived dihydro-β-carboline and an enantioenriched α-substituted enone, has been successfully employed to set the key C3 stereocenter in a highly diastereoselective manner. nih.gov Another critical transformation is the highly diastereoselective hydrogenation of a sterically hindered enoate, which is crucial for establishing the desired cis-fusion of the D/E rings. nih.gov

The Woodward synthesis of reserpine, a landmark in organic chemistry, utilized a Diels-Alder reaction between para-benzoquinone and vinylacrylic acid to establish three of the five stereocenters in ring E early in the synthesis. youtube.com The stereochemistry of the remaining functional groups was then controlled by leveraging the conformational properties of the cis-fused decalin-type system. youtube.com

Lipases have also been explored for their ability to catalyze stereoselective transformations. mdpi.com These enzymes can be used for the kinetic resolution of racemic intermediates, preferentially transforming one enantiomer and leaving the other untouched. mdpi.com This approach has been applied to the synthesis of various natural products, highlighting its potential for creating chiral building blocks for complex syntheses. mdpi.comnih.gov

Novel Ring Construction and Annulation Techniques

The construction of the pentacyclic framework of reserpic acid has inspired the development of innovative ring-forming methodologies. Organometallic complexes have emerged as powerful tools for ring construction in the synthesis of natural products. nih.gov For instance, metalacycles formed from early transition metals and dienes or enynes can be converted into functionalized compounds, providing a novel method for synthesizing heterocyclic systems. nih.gov

An intramolecular Diels-Alder cycloaddition of an aza-triene has been a key strategy for constructing a functionalized hydroisoquinoline derivative, which serves as a precursor to the D/E ring system of reserpine. udel.edu This transformation is typically achieved through thermolysis at high temperatures. udel.edu

More recent approaches have focused on aldol (B89426) cyclizations to form key rings. For example, after the initial FADA reaction, an intramolecular aldol cyclization can be used to construct the tetracyclic ketone intermediate, which is then further elaborated to the pentacyclic core. nih.gov

Semisynthetic Routes from Reserpine and Related Indole (B1671886) Alkaloids

Given the complexity and length of total synthesis, semisynthetic methods starting from readily available natural alkaloids like reserpine offer a more direct route to reserpic acid and its derivatives.

Optimized Hydrolytic Cleavage Methodologies

Reserpic acid can be obtained by the controlled alkaline hydrolysis of reserpine. drugfuture.com This process cleaves the ester linkage at C-18, removing the 3,4,5-trimethoxybenzoyl group to yield reserpic acid. nih.govdrugfuture.com

| Starting Material | Reagents | Product | Reference |

| Reserpine | Potassium Hydroxide | Reserpic Acid | drugfuture.com |

| Reserpine | Hydrazine (B178648) Hydrate (B1144303), Acetic Acid | Reserpohydrazide | google.com |

This table showcases methods for cleaving the ester group of reserpine.

The reaction with hydrazine hydrate in refluxing n-amyl alcohol, catalyzed by a few drops of acetic acid, yields reserpohydrazide. google.com This hydrazide can then be converted to reserpic acid or used as a precursor for other derivatives.

The hydrochloride hemihydrate of reserpic acid is a crystalline solid with a melting point of 257-259°C. drugfuture.com

Selective Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group of reserpic acid provides a handle for further chemical modifications. thermofisher.comnih.govddugu.ac.in A variety of derivatization methods have been developed for carboxylic acids, often involving conversion to more reactive species like esters or amides. thermofisher.comyoutube.com

One common method is esterification. For example, the methyl ester of reserpic acid can be prepared, which is a key intermediate in many synthetic routes. drugfuture.comyoutube.com Reagents like diazomethane (B1218177) or combinations of an alcohol with an acid catalyst are typically used for this transformation. youtube.comchromforum.org

Another approach involves the formation of amides. This can be achieved by activating the carboxylic acid, for example, with a carbodiimide (B86325) reagent, followed by reaction with an amine. thermofisher.com Reserpic acid can also be converted to reserpohydrazide, which can then be reacted with haloformates to produce various carbamate (B1207046) derivatives. google.comgoogle.com

| Derivative | Reagent(s) | Application | Reference |

| Methyl Ester | Diazomethane | Intermediate for further synthesis | youtube.comdrugfuture.com |

| Carbamate Derivatives | Hydrazine Hydrate, Alkyl/Aryl Haloformates | Creation of novel reserpic acid derivatives | google.com |

This table illustrates selective derivatization at the carboxylic acid moiety of reserpic acid.

These derivatization reactions allow for the synthesis of a wide range of reserpic acid analogues with potentially new biological activities.

Green Chemistry Approaches in Reserpic Acid Synthesis

The synthesis of complex molecules like reserpic acid traditionally involves multi-step processes that can utilize hazardous reagents and solvents, generating significant waste. Green chemistry offers a framework to mitigate these environmental impacts by redesigning chemical processes to be more sustainable. mdpi.comresearchgate.net The core principles of green chemistry, such as waste prevention, atom economy, use of safer solvents, and energy efficiency, are increasingly being applied to complex pharmaceutical synthesis. youtube.comnih.gov

A key aspect of green chemistry is the development of reaction conditions that are less harmful to the environment. mdpi.com This involves replacing toxic and volatile organic solvents with greener alternatives, or where possible, moving to solvent-free reaction conditions. researchgate.net

Solvent-Free and Microwave-Assisted Synthesis: Performing reactions without a solvent, often facilitated by techniques like microwave irradiation, can lead to higher yields, shorter reaction times, and a dramatic reduction in waste. mdpi.comresearchgate.net Microwave energy efficiently heats the reaction mixture, often accelerating reaction rates. mdpi.com Esterification and condensation reactions, which are part of reserpic acid synthesis, are particularly amenable to these conditions. For instance, the synthesis of certain heterocyclic compounds has been achieved with high yields under solvent-free conditions using recyclable catalysts. researchgate.net While specific applications to reserpic acid are not extensively documented, these methods represent a frontier in sustainable chemical synthesis.

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and selectivity, often under milder conditions, and can frequently be recycled and reused. nih.gov For the synthesis of a molecule with multiple functional groups like reserpic acid, chemoselective catalysts are crucial.

Solid Acid Catalysts: Heterogeneous solid acid catalysts are a promising alternative to traditional homogeneous acids, which are often corrosive and difficult to separate from the reaction mixture. researchgate.net Materials such as zeolites, clays, metal oxides, and ion-exchange resins offer advantages like easy recovery and recyclability. nih.govresearchgate.net

Immobilized Protic Acids: A highly efficient and recyclable catalyst system involves immobilizing a protic acid, such as perchloric acid, onto a solid support like silica (B1680970) gel (HClO₄-SiO₂). nih.govorganic-chemistry.org This system has proven exceptionally effective for direct, atom-economical esterification reactions, achieving high yields with equimolar amounts of reactants and eliminating the need for excess reagents or water removal. organic-chemistry.org Such a catalyst demonstrates high chemoselectivity, successfully catalyzing esterification without affecting other sensitive functional groups, a critical requirement for a late-stage synthesis of reserpic acid esters. nih.gov

Table 1: Comparison of Environmentally Benign Catalytic Systems

| Catalyst Type | Examples | Key Advantages | Relevant Reaction Types | Citations |

| Solid Acids | Zeolites, Clays, Sulfated Metal Oxides | Heterogeneous, recyclable, reduced corrosion and waste. | Friedel-Crafts reactions, acylations, alkylations, cyclizations. | nih.gov, researchgate.net |

| Immobilized Protic Acids | HClO₄-SiO₂, H₂SO₄-SiO₂ | High catalytic activity, excellent yields, recyclable, mild and chemoselective, solvent-free conditions. | Esterification, condensation. | nih.gov, organic-chemistry.org |

| Metal Catalysts on Support | Platinum on Carbon (Pt/C) | High efficiency in hydrogenation, can be used in aqueous media. | Hydrogenation. | nih.gov |

Biocatalytic and Enzymatic Synthesis of Reserpic Acid and its Precursors

Biocatalysis utilizes enzymes, either isolated or within whole-cell systems, to perform chemical transformations. This approach is inherently green, as reactions occur in water under mild conditions with exceptional stereoselectivity and regioselectivity. nih.govrsc.org

The elucidation of the biosynthetic pathway of reserpine in its natural source, Rauvolfia verticillata, has provided a blueprint for the enzymatic synthesis of its precursors, including reserpic acid. biorxiv.orgbiorxiv.org Research has successfully identified several key enzymes that construct the complex architecture of the molecule. biorxiv.org

Key Discovered Enzymes: The pathway begins with strictosidine, which undergoes a crucial stereochemical inversion at the C3 position. This is not a single-step reaction but a two-step enzymatic epimerization orchestrated by a flavin-dependent oxidase (RvYOO) and a NADPH-dependent reductase (RvDYR1). biorxiv.orgbiorxiv.org Late-stage functionalizations, such as methoxylation, are catalyzed by specific enzymes including the P450 monooxygenase RvCYP72A270 and the O-methyltransferase Rv11OMT, which are responsible for creating key intermediates. biorxiv.org

Enzyme Engineering: While nature provides these enzymes, their native properties may not be ideal for industrial-scale synthesis. iiserpune.ac.in Protein engineering techniques, such as directed evolution and rational design, can be used to improve enzyme stability, catalytic activity, and substrate scope. nih.gov For example, an enzyme could be engineered to accept a synthetic, non-natural precursor, thereby expanding the range of possible final products. nih.gov Advances in artificial intelligence are accelerating the discovery and design of new enzymes for specific, non-natural reactions. nih.gov

Table 2: Key Enzymes in the Biosynthesis of Reserpic Acid Precursors

| Enzyme | Enzyme Family | Function in Pathway | Citation |

| RvYOO | Flavin-dependent oxidase | Part of the two-step C3 epimerization; generates an imine intermediate from the α-configured precursor. | biorxiv.org |

| RvDYR1 | Medium-chain dehydrogenase/reductase (MDR) | Reduces the imine intermediate to yield the crucial C3 β-configured product. | biorxiv.org |

| RvCYP72A270 | P450 monooxygenase | Catalyzes late-stage methoxylation on the alkaloid scaffold. | biorxiv.org |

| Rv11OMT | O-methyltransferase | Catalyzes late-stage methoxylation, contributing to the formation of key intermediates. | biorxiv.org |

Chemoenzymatic Strategies for Complex Molecule Assembly

Chemoenzymatic synthesis combines the best of both worlds: the unparalleled selectivity of enzymes and the broad applicability of traditional chemical reactions. nih.govmdpi.com This hybrid approach allows for the efficient assembly of complex molecules like reserpic acid by using enzymes for challenging steps (e.g., creating stereocenters) and chemical methods for more robust transformations. mdpi.com

Rigorous Chemical Characterization and Structural Elucidation of Reserpic Acid Hydrochloride Hemihydrate

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous characterization of pharmaceutical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information regarding the molecular framework, elemental composition, and structural integrity. These methods are crucial for verifying the identity, purity, and specific form of a substance like Reserpic acid hydrochloride hemihydrate, ensuring a complete and accurate chemical profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides profound insight into the molecular structure of a compound by mapping the carbon-hydrogen framework. nih.gov It is extensively used in the structural elucidation of complex natural products and their derivatives. For this compound, NMR studies are essential to confirm the intricate ring system and the precise location of functional groups. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information on the types and numbers of protons and carbons present in the molecule.

To assemble the complete molecular structure, multi-dimensional NMR experiments are employed to establish connectivity between atoms. These two-dimensional (2D) techniques correlate signals from different nuclei, revealing how atoms are linked within the molecule. youtube.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This allows for the mapping of proton spin systems, tracing the connectivity of protons along the aliphatic chains and aromatic rings of the reserpic acid backbone.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly with the carbon atoms to which they are attached. nih.govcolumbia.edu This is a highly sensitive method that enables the unambiguous assignment of each proton signal to its corresponding carbon, effectively pairing the ¹H and ¹³C NMR spectra.

Illustrative NMR Data for Reserpic Acid Core Structure

The following table represents hypothetical data to illustrate the expected correlations for the core structure of reserpic acid.

| Position | Hypothetical ¹³C Chemical Shift (δ, ppm) | Hypothetical ¹H Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| C-2 | ~55.2 | - | H-3, H-14 | - |

| C-3 | ~34.5 | ~4.8 (α-H) | C-2, C-5, C-14 | H-14 |

| C-5 | ~52.1 | ~3.2 (α-H), ~2.9 (β-H) | C-3, C-6, C-7 | H-6 |

| C-6 | ~22.0 | ~2.1 (α-H), ~1.9 (β-H) | C-5, C-7 | H-5 |

| C-11 | ~125.0 | - | H-10, H-12 | - |

| C-16 | ~52.8 | ~2.5 | C-15, C-17, C=O | H-15, H-20 |

| C-17 | ~78.1 | ~4.5 | C-16, C-18, C-20 | H-18 |

| C-18 | ~83.5 | ~4.2 | C-17, C-19, C-20 | H-17, H-19 |

While solution-state NMR reveals the structure of a molecule as it tumbles freely, solid-state NMR (ssNMR) provides critical information about the compound in its crystalline or amorphous solid form. nih.gov This is particularly important for pharmaceutical compounds like this compound, as different solid forms (polymorphs) can have different physical properties. ssNMR can detect subtle differences in molecular conformation and intermolecular packing within the crystal lattice. researchgate.net Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of the solid material, which serve as a unique fingerprint for a specific crystalline form. researchgate.net Analysis of ssNMR data can confirm the presence of a single crystalline form and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydrochloride and water molecules. mdpi.com

Illustrative Comparison of Solution vs. Solid-State ¹³C Chemical Shifts

This table illustrates potential shifts in carbon resonances due to crystal packing effects.

| Carbon Position | Hypothetical Solution-State ¹³C Shift (ppm) | Hypothetical Solid-State ¹³C Shift (ppm) | Potential Reason for Shift |

|---|---|---|---|

| Carboxyl C=O | ~175.0 | ~176.5 | Intermolecular hydrogen bonding in the crystal lattice |

| C-17 (bearing -OH) | ~78.1 | ~79.0 | Involvement in hydrogen bonding network with water/chloride |

| C-11 (aromatic) | ~125.0 | ~124.2 | Changes in ring stacking interactions (anisotropic effects) |

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with exceptional accuracy. nih.govtaylorfrancis.com Unlike low-resolution mass spectrometry, HRMS instruments (such as Time-of-Flight or Orbitrap analyzers) can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). springernature.com This high precision allows for the calculation of a unique molecular formula from the measured exact mass. For this compound, HRMS would be used to confirm the expected elemental composition of C₂₃H₂₈N₂O₅, distinguishing it from other compounds with the same nominal mass but different atomic makeups.

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. researchgate.net In an MS/MS experiment, the protonated molecule of Reserpic acid is isolated, subjected to collision-induced dissociation (CID), and broken into smaller, characteristic product ions. The resulting fragmentation spectrum serves as a molecular fingerprint that is highly specific to the compound's structure. researchgate.net Analysis of these pathways helps to verify the connectivity of the different ring systems and functional groups within the molecule, corroborating the structure determined by NMR. For example, common fragmentation pathways in related alkaloids involve the cleavage of the indole (B1671886) ring system, providing diagnostic ions that confirm the core structure. researchgate.netnih.gov

Hypothetical MS/MS Fragmentation Data for Protonated Reserpic Acid ([M+H]⁺)

| Precursor Ion (m/z) | Major Product Ion (m/z) | Plausible Neutral Loss | Structural Information Gained |

|---|---|---|---|

| 413.20 | 395.19 | H₂O (18.01 Da) | Confirms presence of hydroxyl group |

| 413.20 | 353.18 | H₂O + C₂H₄O (60.02 Da) | Fragmentation of the E-ring |

| 413.20 | 229.10 | C₉H₁₂O₄ (184.07 Da) | Cleavage yielding the yohimbine-like core |

| 413.20 | 197.09 | C₁₁H₁₆O₄N (226.11 Da) | Formation of the substituted indole fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. thermofisher.com An LC-MS analysis of this compound would first involve passing the sample through an HPLC column to separate the main compound from any impurities, synthetic byproducts, or degradation products. chromatographyonline.com The eluent from the column is then directed into the mass spectrometer, which provides mass data for all separated components. This method is highly effective for assessing the purity of the compound and confirming its identity based on two key parameters: its characteristic retention time on the column and its measured mass-to-charge ratio. nih.govnih.gov This dual confirmation provides a high degree of confidence in the sample's identity and purity profile.

X-ray Crystallography for Absolute Configuration and Crystal Packing

While specific crystallographic data for this compound is not widely available in public literature, the analysis of related yohimbine (B192690) analogs demonstrates the power of this technique in confirming stereochemistry. researchgate.netnih.gov The crystal structure would reveal the packing of the molecules in the lattice, influenced by intermolecular forces such as hydrogen bonding involving the hydrochloride and hemihydrate components. The indole ring, carboxylic acid, and methoxy (B1213986) groups would all participate in a complex network of interactions, defining the crystal's stability and physical properties. ddugu.ac.inyoutube.comyoutube.comslideshare.netslideshare.net

Table 1: Hypothetical Crystallographic Parameters for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 12-18 |

| c (Å) | 18-25 |

| β (°) | 90-105 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.2-1.4 |

Note: This table is illustrative and based on typical values for similar organic molecules.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and the nature of intermolecular interactions. montclair.edu For this compound, these methods can confirm the presence of key structural motifs and probe the effects of the salt formation and hydration on the molecular vibrations.

The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid and water, the N-H stretch of the indole and the protonated amine, C=O stretch of the carboxylic acid, and various C-O and C-N stretching vibrations. mdpi.comnih.gov The formation of the hydrochloride salt would lead to shifts in the vibrational frequencies of the amine group, while the presence of the hemihydrate would be confirmed by distinct water-related vibrational modes. nih.gov Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data by providing information on the aromatic indole ring system and the carbon skeleton. montclair.edu

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H stretch (water, acid) | 3500-3200 (broad) | Weak |

| N-H stretch (indole, amine HCl) | 3400-3200 | Weak |

| C-H stretch (aromatic, aliphatic) | 3100-2850 | 3100-2850 |

| C=O stretch (carboxylic acid) | 1730-1700 | 1730-1700 |

| C=C stretch (aromatic) | 1620-1450 | 1620-1450 |

| C-O stretch (ethers, acid) | 1300-1000 | 1300-1000 |

Advanced Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation, quantification, and purity assessment of pharmaceutical compounds like this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. A reversed-phase HPLC method would likely be the most suitable approach. oup.comresearchgate.net Method development would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a gradient of acetonitrile and a buffered aqueous solution), flow rate, and detection wavelength (typically in the UV region, around 280 nm for the indole chromophore). asianpubs.orgresearchgate.netnih.gov

Validation of the HPLC method is critical and would be performed according to ICH guidelines, including assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). oup.com

Table 3: Typical HPLC Method Parameters for Analysis of Reserpic Acid Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Purity Determination

Given the multiple stereocenters in reserpic acid, ensuring its enantiomeric purity is of paramount importance. vt.edunih.gov Chiral chromatography is the definitive method for separating and quantifying enantiomers. wikipedia.orgnih.govamericanpharmaceuticalreview.com This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds. vt.edu The development of a chiral HPLC method would involve screening different CSPs and optimizing the mobile phase to achieve baseline separation of the desired enantiomer from any potential stereoisomers.

Comprehensive Impurity Profiling and Identification

A thorough impurity profile is essential for ensuring the quality and safety of any active pharmaceutical ingredient. pharmasalmanac.com For this compound, impurities can arise from the synthetic process or degradation. HPLC is the primary tool for detecting and quantifying these impurities. pharmasalmanac.com Identification of unknown impurities often requires hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry), which provides molecular weight information, and subsequent isolation by preparative HPLC for structural elucidation by NMR spectroscopy. Potential impurities in reserpic acid could include isomers, degradation products, and related alkaloids from the starting material, reserpine (B192253). pharmaffiliates.comnih.gov

Table 4: Potential Impurities in this compound

| Impurity Type | Potential Structure/Source |

| Process-Related | Isomers of reserpic acid, unreacted starting materials |

| Degradation Products | Oxidation products, hydrolysis products |

| Related Substances | Other Rauwolfia alkaloids (if derived from natural source) |

| Residual Solvents | Solvents used in synthesis and crystallization |

Polymorphism and Solid-State Forms Research

The solid-state properties of a pharmaceutical compound can significantly impact its stability, solubility, and bioavailability. mdpi.com Polymorphism refers to the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. soton.ac.uknih.govresearchgate.netresearchgate.net

For this compound, it is conceivable that different polymorphic forms could exist. soton.ac.uk The hemihydrate itself represents a specific solvate, and it is possible that anhydrous forms or other solvates could be prepared under different crystallization conditions. A polymorphism screen would involve crystallizing the compound from a variety of solvents and under different conditions (e.g., temperature, evaporation rate) to identify any new solid forms.

Characterization of different polymorphic forms would be carried out using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solid-state NMR. ijprs.comgoogle.com Each polymorph would exhibit a unique XRPD pattern and distinct thermal behavior. Understanding the polymorphic landscape of this compound is crucial for selecting the most stable form for development. mdpi.com

Table 5: Analytical Techniques for Polymorphism Screening

| Technique | Information Provided |

| X-ray Powder Diffraction (XRPD) | Crystalline structure, identification of different polymorphs |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, solid-solid transitions |

| Thermogravimetric Analysis (TGA) | Thermal stability, presence of solvates/hydrates |

| Hot-Stage Microscopy | Visual observation of thermal events |

| Solid-State NMR | Information on the local environment of atoms in the solid state |

Crystallization Studies and Polymorph Screening

The ability of an active pharmaceutical ingredient (API) to exist in more than one crystalline form is known as polymorphism. europeanpharmaceuticalreview.com These different forms, or polymorphs, can have distinct physicochemical properties that may impact the quality, safety, and efficacy of a drug product. europeanpharmaceuticalreview.comtapi.comveranova.com Therefore, a comprehensive polymorph screen is a crucial step in pharmaceutical development. veranova.com

A typical polymorph screening for this compound would involve recrystallizing the compound under a wide variety of conditions to encourage the formation of different solid forms. europeanpharmaceuticalreview.com This process aims to identify the most thermodynamically stable form, as well as any metastable forms that might appear during manufacturing or storage. americanpharmaceuticalreview.com

Illustrative Polymorph Screening Conditions:

The following table represents a hypothetical screening process to identify different polymorphic forms. A range of solvents with varying polarities and hydrogen bonding capabilities would be used, along with different crystallization techniques such as slow evaporation, cooling crystallization, and anti-solvent addition. americanpharmaceuticalreview.comacs.org

| Solvent System (Illustrative) | Crystallization Method | Hypothetical Solid Form Obtained |

| Methanol (B129727) | Slow Evaporation | Form A (Needles) |

| Ethanol/Water (1:1) | Cooling Crystallization | Form B (Plates) |

| Acetone | Anti-solvent (Heptane) | Amorphous Solid |

| Isopropanol | Slurry at 25°C | Form C (Prisms) |

| Acetonitrile | Vapor Diffusion (Ether) | Form A |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The solid forms obtained from such a screen would then be subjected to rigorous characterization to determine their properties and relationship to one another.

Characterization of Crystalline and Amorphous Forms

Once different solid forms are identified, they must be thoroughly characterized to understand their physical and chemical nature. This involves a suite of analytical techniques to differentiate between crystalline polymorphs and any amorphous material produced. researchgate.netnih.govnih.gov The amorphous form, lacking a long-range ordered crystal lattice, often exhibits higher solubility but may be less stable. tapi.commdpi.com

Key characterization techniques include:

X-Ray Powder Diffraction (XRPD): This is a primary technique for distinguishing between different crystalline forms, as each polymorph will produce a unique diffraction pattern. Amorphous forms will lack the sharp peaks characteristic of crystalline materials. proquest.comnih.gov

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of a crystalline solid. researchgate.net Different polymorphs will typically have different melting points. Amorphous materials will show a glass transition (Tg) rather than a sharp melting point. nih.gov

Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature. For a hydrate (B1144303) like this compound, TGA is crucial for determining the water content and the temperature at which dehydration occurs. researchgate.netnih.gov

Spectroscopy (FTIR, Raman): Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can differentiate polymorphs based on differences in their molecular conformation and intermolecular interactions within the crystal lattice. proquest.comencyclopedia.pub

Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR is a powerful tool for probing the local environment of atoms in the solid state and can distinguish between polymorphs and characterize amorphous content. mdpi.comproquest.comencyclopedia.pub

Hypothetical Characterization Data Summary:

| Property | Form A (Crystalline) | Form B (Crystalline) | Amorphous Form |

| XRPD | Sharp peaks at specific 2θ angles | Different set of sharp peaks | Broad halo, no sharp peaks |

| DSC | Sharp endotherm (Melting Point) at 210°C | Sharp endotherm (Melting Point) at 202°C | Glass Transition (Tg) at 125°C |

| TGA | Weight loss corresponding to hemihydrate | Weight loss corresponding to hemihydrate | Broader, less defined weight loss |

| Solubility | Lower | Higher than Form A | Highest |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Hydrate and Solvate Formation Studies

Hydrates are crystalline forms that incorporate water molecules into their crystal lattice, while solvates incorporate solvent molecules. researchgate.net The presence and stoichiometry of this incorporated water or solvent can significantly alter the properties of the API. researchgate.net For a compound identified as a hemihydrate, it is essential to understand the conditions under which this hydrate is stable and whether other hydrated or solvated forms can exist.

Studies to investigate hydrate and solvate formation typically involve:

Crystallization from various solvents and solvent/water mixtures: This helps to identify potential new solvated and hydrated forms. acs.org

Dynamic Vapor Sorption (DVS): This technique measures the uptake and loss of water vapor by a solid as a function of relative humidity (RH). proquest.comnih.gov It is critical for determining the hygroscopicity of the material and the RH range over which the hemihydrate form is stable.

Slurry Experiments: Suspending the API in different solvents or water/solvent mixtures at various temperatures can help determine the most stable form under those conditions. americanpharmaceuticalreview.com

Illustrative DVS Data for a Hemihydrate:

| Relative Humidity (RH) | Water Content Change | Observations |

| 0% - 40% | Minimal change | Hemihydrate is stable |

| 40% - 70% | Gradual increase | Potential for surface adsorption |

| >70% | Sharp increase | Possible formation of a higher hydrate |

| Desorption Cycle | Hysteresis observed | Indicates strong binding of water |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Understanding the hydrate and solvate landscape is crucial for defining appropriate manufacturing and storage conditions to prevent unwanted phase transformations. researchgate.net

Structure Activity Relationship Sar and Derivatives Research of Reserpic Acid

Rational Design Principles for Reserpic Acid Derivatives and Analogs

The rational design of reserpic acid analogs is guided by established principles of medicinal chemistry, focusing on systematic modifications of the parent molecule to probe interactions with biological targets. nih.gov This involves altering key functional groups and ring systems to modulate factors such as binding affinity, selectivity, and pharmacokinetic properties. The complex pentacyclic structure of reserpic acid, featuring multiple chiral centers and functional groups, offers several strategic points for chemical modification. biorxiv.orgnih.gov

The carboxylic acid group at the C-16 position of reserpic acid is a primary target for chemical modification. Its polarity and potential for ionization can be altered to influence the molecule's solubility and ability to cross biological membranes.

Key modifications include:

Esterification: The carboxyl group can be converted into a variety of esters. This is often achieved by reacting reserpic acid with a corresponding diazoalkane or by treating it with an alcohol (such as methanol (B129727), ethanol, or butanol) in the presence of a strong acid catalyst. google.com For instance, the conversion to methyl reserpate is a critical step in the synthesis of reserpine (B192253) itself. biorxiv.org

Amide Formation: The synthesis of amides from the carboxylic acid introduces different hydrogen bonding capabilities. A notable derivative is reserpohydrazide, formed by reacting reserpine with hydrazine (B178648) hydrate (B1144303). google.com This hydrazide can then serve as a versatile intermediate for creating further derivatives, such as N'-substituted hydrazides. google.com

The following table summarizes common modifications at this position:

Table 1: Modifications at the Carboxylic Acid Moiety of Reserpic Acid

| Derivative Type | Modification Reaction | Reagents/Conditions | Reference |

|---|---|---|---|

| Alkyl Esters | Esterification | Diazoalkane or Alcohol/Strong Acid | google.com |

| Hydrazide | Hydrazinolysis | Hydrazine Hydrate | google.com |

| N'-Carbonylhydrazide | Acylation of Hydrazide | Acid Chloride | google.com |

Substitutions and Structural Alterations on the Indole (B1671886) and Yohimban (B1201205) Ring Systems

The indole nucleus and the yohimban skeletal framework are fundamental to the molecule's core structure and offer multiple sites for modification.

Indole Ring System: The indole portion of the molecule, derived biosynthetically from tryptamine (B22526), is crucial for its activity. youtube.com The methoxy (B1213986) group at the C-11 position (in the A ring) is a key feature. ddugu.ac.in Oxidative cleavage of the indole's pyrrole (B145914) ring helps in its structural elucidation. slideshare.net

Yohimban Ring System: This tetracyclic system contains the remaining structural complexity. The nitrogen atom at position N-4 can be quaternized by reacting with agents like methyl iodide to form quaternary ammonium (B1175870) salts, such as reserpine monomethiodide. google.com This modification introduces a permanent positive charge, significantly altering the molecule's properties. Furthermore, the hydroxyl group at C-18 is another critical site. Acylation of this group, most notably with 3,4,5-trimethoxybenzoyl chloride to yield reserpine, is a defining structural feature for its biological activity. biorxiv.orggoogle.com

Synthetic Methodologies for Novel Reserpic Acid Derivatives

The synthesis of reserpic acid and its complex analogs is a significant challenge in organic chemistry that has spurred the development of innovative synthetic strategies.

Synthesizing the pentacyclic framework of reserpic acid requires a sequence of carefully planned chemical reactions. Key strategies that have been employed include:

Pictet-Spengler Reaction: This reaction is a classic method for constructing the C-ring by condensing a tryptamine derivative with an aldehyde, followed by cyclization. libretexts.org

Dieckmann Condensation: An intramolecular condensation used in early syntheses to form the E-ring.

Formal Aza-Diels-Alder Reaction: More modern approaches have utilized powerful reactions like a chiral catalyst-controlled formal aza-Diels-Alder reaction to construct the C-ring and simultaneously set the key C-3 stereocenter. nih.gov

Coupling and Acylation: The final steps in many syntheses of reserpine from reserpic acid derivatives involve the acylation of the C-18 hydroxyl group. google.com For example, methyl reserpate is reacted with 3,4,5-trimethoxybenzoyl chloride in pyridine (B92270) to form reserpine. google.com

Reserpic acid possesses six contiguous stereocenters, and establishing their correct relative and absolute stereochemistry is the most formidable challenge in its synthesis. biorxiv.orgnih.gov The stereocenter at C-3, where the indole ring connects to the C-ring, is particularly problematic.

Epimerization at C-3: Many synthetic routes initially lead to the formation of isoreserpine, the C-3 epimer of reserpine, as the thermodynamically more stable product. libretexts.orgudel.edu

Woodward's Isomerization Strategy: The classic Woodward synthesis ingeniously overcame this by first hydrolyzing the ester groups and forming a lactone between the C-16 carboxyl and C-18 hydroxyl groups. This locked the E-ring into an unstable conformation, which, upon acid-catalyzed isomerization, allowed the C-3 center to flip to the desired configuration. libretexts.org

Catalyst-Controlled Synthesis: Modern approaches have focused on using chiral catalysts to directly favor the formation of the correct stereoisomer. The Jacobsen synthesis, for instance, employs a chiral thiourea (B124793) catalyst in a formal aza-Diels-Alder reaction to achieve high diastereoselectivity and enantioselectivity, directly yielding the desired C-3 configuration. nih.gov

Substrate-Controlled Reactions: Diastereoselectivity is also achieved through substrate control, such as in chelation-controlled allylations to set the C-18 stereocenter or the use of bulky reducing agents like L-Selectride to control the stereochemistry of alcohol formation. libretexts.org

Structure-Activity Relationship (SAR) Investigations in vitro

In vitro SAR studies are performed to correlate the specific structural features of reserpic acid derivatives with their biological activity, often by measuring their effects in cell-based or enzyme assays. nih.govnih.gov For reserpic acid analogs, these studies often focus on activities related to those of reserpine, such as the inhibition of neurotransmitter transport. nih.gov

The collective findings from synthesis and biological testing have illuminated several key SAR principles:

The C-18 Ester: The ester group at the C-18 position is critical. The presence of the 3,4,5-trimethoxybenzoyl ester in reserpine is a major contributor to its potent activity. Derivatives with other acyl groups at this position show varied activity. google.com

The C-16 Carboxylate: Modification of the C-16 carboxylic acid to esters or amides modulates the molecule's physicochemical properties, which in turn affects its absorption and distribution. google.comgoogle.com

Stereochemistry at C-3: The stereochemistry at the C-3 position is absolute. Derivatives with the "iso" configuration (epimers at C-3) are significantly less active than those with the natural reserpine configuration. libretexts.orgudel.edu

The Methoxy Group at C-11: The electron-donating methoxy group on the indole ring influences the electronic properties of the aromatic system, which can be important for receptor binding.

The table below summarizes key structural elements and their general importance in the activity of reserpic acid derivatives.

Table 2: Summary of Key Structure-Activity Relationships for Reserpic Acid Derivatives

| Structural Feature | Modification | General Observation on Activity | Reference |

|---|---|---|---|

| C-3 Stereocenter | Inversion to the "iso" configuration | A significant reduction in biological activity is observed. | libretexts.orgudel.edu |

| C-18 Hydroxyl Group | Acylation (e.g., with 3,4,5-trimethoxybenzoate) | Essential for the potent, characteristic activity of reserpine. | biorxiv.orggoogle.com |

| C-16 Carboxylic Acid | Esterification or Amide formation | Modulates solubility and pharmacokinetic properties. | google.comgoogle.com |

Mechanistic Studies on Norepinephrine (B1679862) Transport Inhibition in vitro

Reserpic acid has been identified as an inhibitor of catecholamine transport into adrenal medullary chromaffin vesicles. nih.govnih.gov Mechanistic studies have shown that it competitively inhibits the ATP-dependent uptake of norepinephrine. nih.gov Unlike its parent compound, reserpine, which is highly lipophilic, reserpic acid is significantly more polar. nih.gov This increased polarity prevents it from permeating the chromaffin vesicle membrane. nih.gov

Research indicates that reserpic acid acts by binding to the external face of the H+/monoamine translocator, thereby blocking its function. nih.govnih.gov This was demonstrated in experiments where reserpic acid was effective when added externally to chromaffin vesicle ghosts but had no inhibitory effect when trapped inside them. nih.govnih.gov

Comparative studies with reserpine and its derivatives have further elucidated the structural requirements for this inhibition. The inhibitory potency of these compounds against norepinephrine transport is directly related to their structure. The alkaloid ring system, which is present in reserpine, methyl reserpate, and reserpinediol, is crucial for binding to the catecholamine transporter. ncats.io In contrast, the 3,4,5-trimethoxybenzoyl portion of the reserpine molecule does not show inhibitory activity on its own. ncats.io The binding site on the transporter appears to be hydrophobic, as more hydrophobic derivatives exhibit more potent inhibition. ncats.io

The inhibitory constants (Ki) highlight these structural differences:

| Compound | Ki for Norepinephrine Transport Inhibition (nM) |

| Reserpine | ~1 |

| Methyl Reserpate | 38 ± 10 |

| Reserpinediol | 440 ± 240 |

| Reserpic Acid | ~10,000 (10 µM) |

| Data sourced from multiple in vitro studies on chromaffin vesicles. nih.govnih.govncats.io |

Binding Affinity Studies with Pancreatic Lipase (B570770) in vitro

Pancreatic lipase is a primary enzyme responsible for the hydrolysis of dietary fats and is a significant target for the development of anti-obesity agents. nih.govnih.gov While extensive research has been conducted on various natural and synthetic compounds as pancreatic lipase inhibitors, specific data on reserpic acid derivatives are limited. nih.govnih.gov However, it has been reported that reserpic acid possesses a strong binding affinity for pancreatic lipase, suggesting a potential interaction that warrants further investigation. ncats.io Despite this reported affinity, detailed quantitative studies, such as the determination of IC50 or Ki values for reserpic acid's inhibition of pancreatic lipase, are not extensively documented in the available literature.

Exploration of Interactions with Other Neurotransmitter Transporters and Receptors in vitro

The primary mechanism of the parent compound, reserpine, involves the irreversible blockade of vesicular monoamine transporters (VMAT1 and VMAT2). wikipedia.orgdrugbank.com This action depletes stores of key monoamine neurotransmitters, including norepinephrine, dopamine (B1211576), and serotonin (B10506), from nerve terminals. wikipedia.org

Studies on the direct interaction of reserpine and its derivatives with other transporters have yielded nuanced results. For instance, research on the dopamine transporter (DAT) revealed that while reserpine can inhibit synaptosomal dopamine uptake, it does not appear to do so via direct, competitive binding to the transporter itself. nih.gov Experiments using cells that heterologously express the human dopamine transporter showed no inhibition of dopamine uptake by reserpine, suggesting an indirect mechanism of action. nih.gov

The serotonin transporter (SERT) is another critical component of the monoaminergic system, responsible for the reuptake of serotonin from the synaptic cleft. nih.govnih.gov While it is known that reserpine's VMAT inhibition leads to the depletion of serotonin stores, wikipedia.org direct inhibitory studies of reserpic acid on the SERT protein are not prominently featured in the researched literature. Functional interactions between various amino acid neurotransmitter transporters, such as those for glycine (B1666218) and glutamate, are known to be complex, often involving transporter-mediated regulation of release, highlighting the intricate nature of neurotransmitter system crosstalk. nih.govnih.gov

Ligand Efficiency and Lipophilic Efficiency Assessments

Ligand efficiency (LE) and lipophilic efficiency (LiPE, also known as LLE) are important metrics in drug discovery used to assess the quality of a compound by relating its potency to its size and lipophilicity, respectively. wikipedia.orgnih.gov High efficiency values can indicate a more promising lead compound for further optimization.

LiPE is calculated as the pKi (negative logarithm of the inhibitory constant) minus the compound's LogP. wikipedia.org LE relates the binding energy of a ligand to its number of heavy (non-hydrogen) atoms. To assess the efficiency of reserpic acid derivatives in inhibiting norepinephrine transport, calculated LogP (cLogP) values were used in the absence of readily available experimental data.

| Compound | Ki (nM) nih.govncats.io | pKi | Heavy Atoms | cLogP* | LiPE (pKi - cLogP) | LE (1.37 * pKi / HAC) |

| Reserpine | 1 | 9.00 | 44 | 4.35 | 4.65 | 0.28 |

| Methyl Reserpate | 38 | 7.42 | 30 | 2.50 | 4.92 | 0.34 |

| Reserpinediol | 440 | 6.36 | 29 | 1.88 | 4.48 | 0.30 |

| Reserpic Acid | 10000 | 5.00 | 29 | 1.93 | 3.07 | 0.24 |

*cLogP values are calculated estimates and may vary between different software.

This analysis shows that while reserpine is the most potent, its derivatives, particularly methyl reserpate, exhibit higher ligand and lipophilic efficiencies, suggesting a more optimal balance of properties for its size and lipophilicity in the context of norepinephrine transporter binding.

Computational Chemistry and Molecular Modeling Studies of Reserpic Acid Hydrochloride Hemihydrate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics forms the fundamental basis for understanding the electronic behavior of molecules. nih.gov QM calculations, through methods like Density Functional Theory (DFT) or ab initio Hartree-Fock, can predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters, by solving approximations of the Schrödinger equation. mdpi.comnih.gov These calculations are instrumental in exploring the intrinsic properties of reserpic acid.

The intricate three-dimensional structure of reserpic acid, which features a pentacyclic skeleton with five stereocenters, gives rise to a complex conformational landscape. biorxiv.org The relative orientation of its D and E rings is particularly crucial for its biological activity. youtube.com

Conformational Analysis: QM calculations are employed to determine the energies of various possible conformers of reserpic acid. By systematically rotating bonds and exploring different ring puckering (e.g., chair, boat, twist-boat conformations of the E-ring), researchers can identify the lowest energy, and thus most stable, three-dimensional structures. This analysis is critical, as the biological function of a molecule is intimately linked to its shape. For instance, the stereochemistry at the C3 position, which distinguishes reserpine (B192253) from its inactive isomer isoreserpine, highlights the importance of precise conformational control. libretexts.org Woodward's synthesis famously exploited conformational strain to achieve the correct stereochemistry. youtube.comlibretexts.org

Tautomerism Studies: Tautomers are isomers that readily interconvert, typically through the migration of a hydrogen atom. wikipedia.org Reserpic acid possesses functional groups capable of tautomerism, such as the indole (B1671886) nitrogen and the carboxylic acid group. QM calculations can predict the relative stability of potential tautomers by computing their ground-state energies. This helps determine the predominant tautomeric form in different environments, which is essential for understanding its reactivity and interactions with biological receptors. While specific QM studies on the tautomerism of reserpic acid are not prevalent in the literature, the methodology is standard for molecules containing amine, imine, keto, or enol moieties. wikipedia.orgnih.gov

Table 1: Potential Tautomeric Forms of Reserpic Acid for QM Analysis This table is illustrative of the types of studies that can be performed using QM methods.

| Tautomeric Type | Involving Group 1 | Involving Group 2 | Description |

| Amine-Imine | Indole N-H | C=C bond in indole ring | Migration of the indole proton to a carbon atom, creating an imine. |

| Keto-Enol | Carboxylic acid C=O | C-H bond alpha to acid | Formation of a C=C double bond and a hydroxyl group (enol) from the carboxylic acid. |

| Zwitterionic | Carboxylic acid -COOH | Indole Nitrogen | Intramolecular proton transfer from the acidic carboxyl group to the basic nitrogen atom. |

Reaction Mechanism Elucidation for Synthetic Pathways

The total synthesis of reserpine, a process in which reserpic acid is a key intermediate, involves several complex chemical transformations. youtube.com QM calculations provide a powerful lens for examining the mechanisms of these reactions. By modeling the potential energy surface, researchers can identify transition state structures, calculate activation energy barriers, and predict reaction outcomes and stereoselectivity. nih.gov

Key synthetic steps that can be elucidated using QM include:

Diels-Alder Reaction: Used in Woodward's synthesis to construct the E-ring, QM can model the endo transition state that establishes three chiral centers simultaneously. youtube.comlibretexts.org

Pictet-Spengler Reaction: This reaction forms the tetrahydro-β-carboline core of the molecule by condensing a tryptamine (B22526) derivative with an aldehyde. biorxiv.orgyoutube.com QM can elucidate the energetics of the cyclization and subsequent aromatization steps.

Epimerization: The crucial inversion of stereochemistry at the C3 position to achieve the active β-configuration is a key challenge. biorxiv.org QM methods can model the proposed intermediates, such as the iminium species, and the energy profiles of the oxidation-reduction steps involved in this enzymatic epimerization. biorxiv.org

Table 2: Application of QM Calculations in Reserpic Acid Synthesis

| Synthetic Reaction | Computational Goal | Predicted Parameters |

| Diels-Alder Cycloaddition | Elucidate stereoselectivity | Transition state geometry, activation energy, endo/exo product stability. |

| Pictet-Spengler Condensation | Analyze reaction pathway | Intermediates stability, transition state energies for cyclization. |

| C3 Epimerization | Understand stereochemical inversion | Energy of imine intermediate, reaction barriers for oxidation/reduction. |

| Acylation/Esterification | Model final synthetic steps | Reaction thermodynamics, nucleophilic attack feasibility. |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion, MD provides a dynamic view of the molecule, revealing its flexibility, interactions with its environment, and the stability of complexes with biological targets.

MD simulations are crucial for refining and validating the binding poses of ligands predicted by molecular docking. nih.gov Studies on reserpine and related alkaloids have used MD to understand their interactions with various protein targets. ncats.ionih.gov A typical workflow involves placing the docked reserpic acid-protein complex in a simulated physiological environment (water, ions) and running a simulation for tens to hundreds of nanoseconds.

Analysis of the MD trajectory can reveal:

Stability of the Binding Pose: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein, researchers can assess whether the initial docked pose is stable or if the ligand drifts away from the binding site. nih.gov

Flexibility of the Complex: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can show which parts of the protein become more or less flexible upon ligand binding. nih.gov

Key Interactions: The simulation allows for the dynamic tracking of hydrogen bonds, hydrophobic contacts, and ionic interactions between reserpic acid and the protein, providing a more realistic picture of the binding event than a static model. nih.gov This approach has been used to study the binding of related alkaloids to targets like acetylcholinesterase (AChE) and BACE-1. nih.gov

The solvent environment can significantly influence the structure and stability of a molecule. weebly.comlibretexts.org MD simulations explicitly model solvent molecules, making them ideal for studying these effects. For reserpic acid hydrochloride hemihydrate, the presence of water and a counter-ion is an intrinsic part of its solid-state structure. nih.gov

MD simulations in an aqueous environment can:

Characterize the hydration shell around reserpic acid, identifying how water molecules orient themselves and form hydrogen bonds with the solute's polar groups (e.g., carboxylic acid, hydroxyl, methoxy (B1213986) groups).

Investigate the influence of solvent on the conformational equilibrium of the flexible rings of reserpic acid. The balance between different conformers can shift depending on the polarity and hydrogen-bonding capacity of the solvent. libretexts.orgyoutube.com

Simulate the stability of the hydrochloride salt, observing the interactions between the protonated indole nitrogen, the chloride ion, and surrounding water molecules.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net It is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to hypothesize about the molecular basis of a ligand's activity. Several studies have used docking to investigate the targets of alkaloids from Rauwolfia serpentina, including reserpine and, by extension, its core component, reserpic acid. nih.govresearchgate.netresearchgate.net

Docking studies have predicted that reserpic acid and its derivatives can bind to several important biological targets. The process involves placing the 3D structure of reserpic acid into the active site of a target protein and using a scoring function to estimate the binding affinity, often reported in kcal/mol. Lower binding energy values suggest a more favorable interaction.

Table 3: Summary of Molecular Docking Studies on Reserpic Acid and Related Alkaloids This interactive table summarizes findings from various computational studies.

| Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Reserpic Acid | Pancreatic triacylglycerol lipase (B570770) | Not specified, but strong binding reported | Not specified | ncats.io |

| Reserpic Acid | Sodium-dependent noradrenaline transporter | Ki of 4.5 µM (experimental) | Not specified | ncats.io |

| Reserpine | Angiotensin-Converting Enzyme (ACE) (PDB: 1UZF) | +7.83 | Not specified | researchgate.net |

| Reserpine | Acetylcholinesterase (AChE) | IC50 of 1.7 µM (experimental) | Not specified | nih.gov |

| Reserpine | Beta-secretase 1 (BACE-1) | Concentration-dependent inhibition | Not specified | nih.gov |

| Reserpine | Monoamine oxidase B (MAO-B) | Concentration-dependent inhibition | Not specified | nih.gov |

| Deserpidine | Human Angiotensin Receptor | Not specified | Exhibited conventional H-bond interactions | researchgate.net |

These docking studies suggest that reserpic acid's scaffold can interact with a range of enzymes and transporters. For example, interactions with pancreatic lipase suggest a potential role in metabolic regulation, while binding to the noradrenaline transporter is consistent with the known neurological effects of reserpine. ncats.io The specific amino acid residues identified in the binding sites of these proteins provide testable hypotheses for site-directed mutagenesis experiments to validate the predicted binding mode.

Identification of Potential Biological Targets for Reserpic Acid and its Derivatives

The therapeutic potential of a compound is defined by its interaction with specific biological macromolecules. Identifying these targets is a crucial first step in drug development. nih.gov Computational approaches, such as reverse docking and pharmacophore modeling, are powerful methods for elucidating the molecular targets of natural products. nih.gov

In the case of reserpic acid, which shares a core structure with known bioactive alkaloids, computational target profiling can hypothesize interactions with various receptors, transporters, and enzymes. Reverse docking, for instance, involves screening the structure of reserpic acid against a large database of known protein structures to predict potential binding partners based on docking scores and binding energies. This can reveal previously unknown off-targets or confirm expected interactions. nih.gov

Another approach involves analyzing the compound's structure to create a pharmacophore model—an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. youtube.com This model can then be used to screen for proteins that have a complementary binding site. Given the structural similarities to reserpine, computational models would likely prioritize screening against targets involved in neurotransmission.

A hypothetical computational screening of reserpic acid might identify potential interactions with the targets listed in the table below.

Table 1: Hypothetical Biological Targets for Reserpic Acid Identified via Computational Screening

| Target Class | Specific Target Example | Rationale for Investigation | Computational Method |

|---|---|---|---|

| Transporters | Vesicular Monoamine Transporter 2 (VMAT2) | Structural similarity to reserpine, a known VMAT2 inhibitor. | Molecular Docking, Binding Free Energy Calculation |

| Receptors | Adrenergic Receptors (e.g., α1, α2) | Common targets for indole alkaloids involved in blood pressure regulation. | Homology Modeling, Structure-Based Virtual Screening |

| Receptors | Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A) | Frequent targets for compounds with psychoactive potential. | Pharmacophore Modeling, Ligand-Based Screening |

| Enzymes | Cytochrome P450 family (e.g., CYP2D6, CYP3A4) | Predicting metabolic pathways and potential drug-drug interactions. | Quantum Mechanics/Molecular Mechanics (QM/MM) |

| Enzymes | Angiotensin-Converting Enzyme (ACE) | Involvement in blood pressure regulation; screening for novel mechanisms. | Molecular Dynamics, Virtual Screening researchgate.net |

Virtual Screening and Lead Optimization for Novel Analogs

Once a primary biological target is identified and validated, the focus shifts to discovering more potent and selective analogs. This is achieved through virtual screening and lead optimization. patsnap.com

Virtual Screening (VS) is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov Starting with the reserpic acid scaffold, a virtual library containing thousands or even millions of derivatives can be generated by adding or modifying functional groups. These virtual compounds are then computationally "docked" into the active site of the target protein. nih.gov The molecules are ranked based on their predicted binding affinity (S-score), and the top-scoring compounds are selected for further investigation. nih.gov

Lead Optimization is the process of refining a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. criver.comajrconline.orgaltasciences.com Computational modeling guides this process by predicting how structural modifications will affect target binding and other key attributes. patsnap.com For example, molecular dynamics simulations can reveal the stability of the compound in the binding pocket and highlight key interactions that can be enhanced. researchgate.net This iterative cycle of design, prediction, and (eventual) synthesis accelerates the development of a viable drug candidate. youtube.com

The table below illustrates a hypothetical lead optimization workflow for a reserpic acid derivative targeting VMAT2.

Table 2: Example of a Computational Lead Optimization Strategy for a Reserpic Acid Analog

| Optimization Goal | Structural Modification Strategy | Computational Tool | Predicted Outcome |

|---|---|---|---|

| Increase Potency | Introduce a hydroxyl group to form a new hydrogen bond with a key residue (e.g., Asp404) in the binding site. | Molecular Docking, Free Energy Perturbation (FEP) | Lower binding energy, indicating stronger affinity. |

| Enhance Selectivity | Modify the ester side chain to create steric hindrance that prevents binding to related but undesired off-targets. | 3D-QSAR, Comparative Molecular Field Analysis (CoMFA) | Improved selectivity ratio for the target protein over homologous proteins. |

| Improve Metabolic Stability | Replace a metabolically liable methoxy group with a more stable fluoro or trifluoromethyl group. | ADME Prediction Software, QM/MM Simulations | Reduced interaction with metabolic enzymes like CYP450. |

| Increase Permeability | Mask polar groups (e.g., carboxylic acid) with a prodrug moiety that is cleaved in vivo. | Property Prediction Models (e.g., LogP, tPSA) | Optimized LogP and polar surface area for better cell membrane passage. |

Application of Machine Learning and Artificial Intelligence in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions far beyond human capacity. mdpi.comnih.govmdpi.com These technologies are being applied to everything from designing novel molecules to planning their synthesis. medium.com

Predictive Models for Synthetic Route Design

Table 3: Hypothetical Retrosynthetic Disconnections for Reserpic Acid Proposed by an AI Model

| Retrosynthetic Step | Proposed Disconnection | Key Precursors Identified | Associated Reaction Type |

|---|---|---|---|

| Step 1 | Ester hydrolysis | Reserpic acid methyl ester | Esterification |

| Step 2 | Pictet-Spengler reaction | 6-Methoxytryptamine and a dialdehyde (B1249045) fragment | Cyclization |

| Step 3 | Diels-Alder reaction | A substituted diene and dienophile | Cycloaddition |

| Step 4 | Functional group interconversion | Simpler, commercially available building blocks | Oxidation/Reduction |

De Novo Design of Reserpic Acid-Based Compounds

De novo drug design refers to the creation of entirely new molecules with desired properties, often using generative AI models. researchgate.netnih.gov These models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can learn the "language" of chemical structures from large molecular databases. springernature.com

Table 4: Illustrative Examples of Novel Compounds from AI-Powered De Novo Design

| Design Strategy | Input Constraint | Hypothetical AI-Generated Moiety | Intended Improvement |

|---|---|---|---|

| Scaffold Hopping | Maintain key pharmacophore points (H-bond donor, aromatic ring). | A novel bicyclic amine core replacing the indole ring system. | Improved novelty (new IP) and potentially altered physical properties. |

| Fragment-Based Growing | Start with the reserpic acid E-ring as a core fragment. | Generate and attach diverse side chains to explore new interactions in the binding pocket. | Discover novel binding modes and increase potency. |

| Multi-Parameter Optimization | Generate molecules that simultaneously maximize predicted affinity and minimize predicted toxicity. | A structure with a modified ester linkage and a fluorinated aromatic ring. | A balanced profile of high efficacy and better safety. researchgate.net |

| Constrained Generation | Generate molecules with a molecular weight under 500 Da and a LogP between 2 and 4. | A simplified reserpic acid analog with fewer chiral centers and polar groups removed. | Enhanced "drug-likeness" and oral bioavailability. |

Chemical Biology Applications and Research Tool Development

Reserpic Acid as a Chemical Probe for Biological Processes

Reserpic acid, a derivative of the natural alkaloid reserpine (B192253), serves as a valuable chemical probe in the field of chemical biology. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to investigate the protein's role in broader biological contexts, such as cellular pathways or physiological processes. unc.edunih.gov The utility of a natural product or its derivative as a chemical probe lies in its inherent bioactivity and specific molecular recognition properties. nih.gov These molecules can be used to dissect complex biological phenomena, exert temporal control over biochemical pathways, and identify novel therapeutic targets. nih.gov While reserpine itself is a well-known inhibitor of the vesicular monoamine transporter (VMAT), its derivative, reserpic acid, which lacks the trimethoxybenzoyl group, exhibits significantly different potencies, making it a useful tool for comparative studies to understand the structural requirements for ligand binding and inhibition. nih.gov